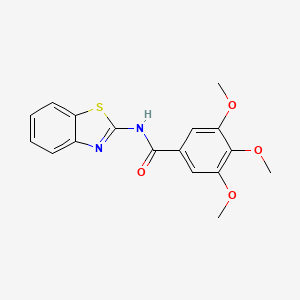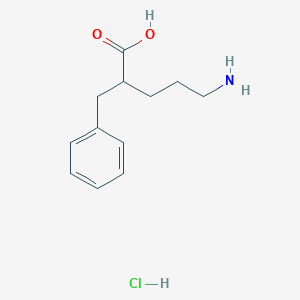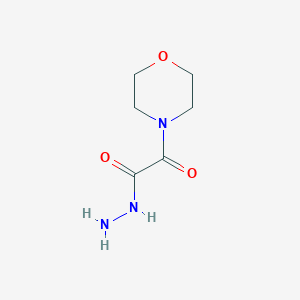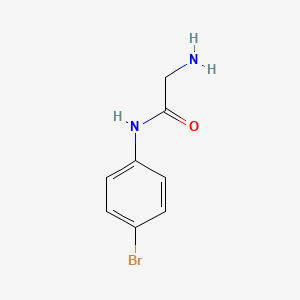![molecular formula C20H17F3N2O3 B2905182 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 438190-70-6](/img/structure/B2905182.png)
3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical behavior of the molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability can be determined experimentally. These properties are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Potential CNS Agents
The compound has been explored for its potential as a central nervous system (CNS) agent, inspired by structures common to antidepressants. The synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogs led to the identification of compounds with marked inhibition of tetrabenazine-induced ptosis, a property significant for antidepressant activity. These findings indicate a focus on the chemical moiety of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] for optimal activity, with nitrogen substituents playing a crucial role in modulating this effect (Bauer et al., 1976).
Sigma Ligands and Binding Site Preference
Research into spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds has demonstrated significant interest in their function as sigma ligands. These compounds exhibit subnanomolar affinity and a preference for the sigma 2 binding site, influencing their potential in treating diseases by modulating the sigma receptors. The structure-activity relationship (SAR) studies within this class of compounds highlight the critical role of N-substituents and aromatic substitutions in achieving high affinity and selectivity for sigma 2 binding sites (Moltzen et al., 1995).
Antimicrobial Activity
Although not directly related to the exact compound , derivatives of similar chemical scaffolds, such as triazole derivatives bearing piperazine carboxamides, have shown moderate to good activities against various bacterial and fungal strains. This suggests a potential avenue for the antimicrobial application of compounds within the same or related chemical families (Jadhav et al., 2017).
Pharmacological Evaluation for Neurokinin Receptor Antagonism
Spiro-substituted piperidines have been investigated for their role as neurokinin receptor antagonists. The design and synthesis of compounds like YM-35375, featuring a spiro[isobenzofuran-1(3H),4'-piperidine] structure, have shown promising inhibitory activity against bronchoconstriction in guinea pigs, indicating potential as novel NK2 receptor antagonists or dual NK1-NK2 antagonists (Kubota et al., 1998).
Mechanism of Action
Mode of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
Organofluorine compounds, such as trifluoromethylbenzenes, have been found to exhibit various pharmacological activities
Action Environment
The stability and efficacy of organofluorine compounds can be influenced by factors such as temperature, ph, and the presence of other compounds
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)13-5-7-14(8-6-13)24-18(27)25-11-9-19(10-12-25)16-4-2-1-3-15(16)17(26)28-19/h1-8H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCRZNJUFYMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2905103.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)


![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)
![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2905120.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2905121.png)

